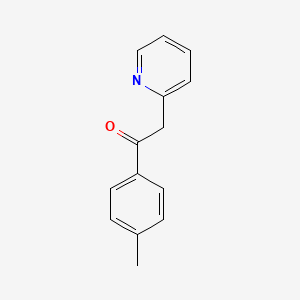
(2-(Trifluoromethyl)benzyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Trifluoromethyl)benzyl)hydrazine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethyl)benzyl)hydrazine typically involves the reaction of (2-(Trifluoromethyl)benzyl)chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
(2-(Trifluoromethyl)benzyl)chloride+Hydrazine hydrate→this compound+Hydrochloric acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: (2-(Trifluoromethyl)benzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines.
Applications De Recherche Scientifique
(2-(Trifluoromethyl)benzyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-(Trifluoromethyl)benzyl)hydrazine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. Specific pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and disrupt cellular processes is of particular interest.
Comparaison Avec Des Composés Similaires
- (2-(Trifluoromethyl)phenyl)hydrazine
- (2-(Trifluoromethyl)benzyl)amine
- (2-(Trifluoromethyl)benzyl)alcohol
Comparison: (2-(Trifluoromethyl)benzyl)hydrazine is unique due to the presence of both the trifluoromethyl group and the hydrazine moiety This combination imparts distinct chemical reactivity and biological activity compared to similar compounds For instance, (2-(Trifluoromethyl)phenyl)hydrazine lacks the benzyl group, which affects its reactivity and applications
Propriétés
IUPAC Name |
[2-(trifluoromethyl)phenyl]methylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-4-2-1-3-6(7)5-13-12/h1-4,13H,5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMFSCDINNZFAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60606209 |
Source


|
| Record name | {[2-(Trifluoromethyl)phenyl]methyl}hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60606209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627076-27-1 |
Source


|
| Record name | {[2-(Trifluoromethyl)phenyl]methyl}hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60606209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)





